

Discovery and history of Ammonium dinitramide

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Discovery and History of **Ammonium Dinitramide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium dinitramide (ADN), a high-energy oxidizer, has garnered significant attention as a potential replacement for ammonium perchlorate (AP) in solid rocket propellants. Its primary advantages lie in a higher specific impulse and the generation of environmentally benign, chlorine-free combustion products. This technical guide provides a comprehensive overview of the discovery and history of ADN, its physicochemical properties, various synthesis methodologies with detailed experimental protocols, and its thermal decomposition pathways. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Discovery and History

The history of **Ammonium dinitramide** (ADN) is marked by parallel, independent discoveries constrained by the geopolitical landscape of the Cold War.

Initial Synthesis in the Soviet Union: **Ammonium dinitramide** was first synthesized in 1971 at the Zelinsky Institute of Organic Chemistry in the USSR.^{[1][2][3][4]} Due to its potential as a powerful and clean oxidizer for rocket propellants, particularly for applications such as the Topol-M intercontinental ballistic missiles, all information regarding its synthesis and properties was classified.^{[1][3]}

Independent Discovery in the United States: Nearly two decades later, in 1989, researchers at SRI International in the United States independently synthesized ADN.[1][3] Unaware of the earlier Soviet work, SRI International proceeded to secure US and international patents for ADN in the mid-1990s.[1][3] It was only after these patents were issued that scientists from the former Soviet Union revealed their prior discovery, dating back 18 years earlier.[1] Since this revelation, research into ADN has expanded globally, with a focus on optimizing its synthesis, improving its stability, and exploring its applications in both military and civilian propulsion systems.[3]

Physicochemical and Performance Properties

ADN is an inorganic salt with the chemical formula $[\text{NH}_4]^+[\text{N}(\text{NO}_2)_2]^-$, consisting of an ammonium cation and a dinitramide anion.[1] Its properties make it a compelling, though challenging, alternative to conventional oxidizers.

Key Advantages:

- **High Performance:** ADN offers a slightly higher specific impulse (Isp) compared to the widely used ammonium perchlorate (AP).[1] An ADN-based monopropellant, FLP-106, has demonstrated an Isp of 259 seconds.[1][3]
- **Environmentally Friendly:** Upon decomposition, ADN yields only nitrogen, oxygen, and water. [1][3] This "green" characteristic is a significant advantage over AP, which produces corrosive and environmentally harmful hydrogen chloride (HCl) gas.[1][5][6]
- **Reduced Signature:** The absence of halogenated compounds in its exhaust results in smoke that is harder to detect, a property of significant military interest.[1]

Challenges:

- **Hygroscopicity:** ADN has a tendency to absorb moisture from the air, which can degrade its performance and complicate handling and storage.[1][7] Its critical relative humidity is 55.2% at 25°C.[5]
- **Sensitivity:** Compared to AP, ADN is more susceptible to detonation under conditions of high temperature and shock.[1]

- Thermal Stability: While it decomposes exothermically, its stability can be a concern for certain applications and storage conditions.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Ammonium Dinitramide**.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Chemical Formula	[NH ₄][N(NO ₂) ₂]	[1]
Molecular Weight	124.06 g/mol	N/A
Melting Point	93 - 93.5 °C	[3][5]
Density (solid)	1.81 - 1.82 g/cm ³	[3][5]
Oxygen Balance	+25.8%	[8]
Crystal System	Monoclinic	[1]
Lattice Constants	a=6.914 Å, b=11.787 Å, c=5.614 Å	[1]

| | $\alpha=90.00^\circ$, $\beta=100.40^\circ$, $\gamma=90.00^\circ$ |[1] |

Table 2: Thermochemical and Performance Data

Property	Value	Source(s)
Std. Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-148 kJ/mol	[1][3]
Gibbs Free Energy ($\Delta_f G^\ominus$)	-150.6 kJ/mol	[1]
Decomposition Temperature Range	130 - 230 °C	[9]
Heat Release on Decomposition	240 ± 40 kJ/mol	[9]

| Specific Impulse (Isp) of FLP-106 | 259 s |[1][3] |

Table 3: Sensitivity and Safety Data

Property	Classification	Source(s)
Shock Sensitivity	Low	[1]
Friction Sensitivity	Low	[1]
GHS Pictograms	Explosive, Flammable, Health Hazard	[1]

| GHS Signal Word | Danger |[1] |

Synthesis of Ammonium Dinitramide

Over 20 different synthesis routes for ADN have been reported.[1][2] The choice of method often involves a trade-off between yield, cost of starting materials, safety, and scalability. Below are detailed protocols for three common synthesis pathways.

Experimental Protocol: Nitration of Ammonium Sulfamate

This method is frequently used for laboratory-scale synthesis. It involves the nitration of an ammonium sulfamate (AS) precursor with a mixed acid solution at sub-zero temperatures.

Methodology:

- **Preparation of Nitrating Mixture:** A mixed acid solution is prepared with a molar ratio of AS:HNO₃:H₂SO₄ of 1:16:2.7. The mixture of concentrated nitric acid and fuming sulfuric acid is cooled to the desired reaction temperature (e.g., -40 °C) in a three-necked, round-bottomed flask equipped with a mechanical stirrer and temperature sensors.[10]
- **Nitration:** Finely ground and vacuum-dried ammonium sulfamate is added slowly to the stirring mixed acid over 10-15 minutes, ensuring the temperature is maintained at -40 ±1 °C. [10] The reaction is allowed to proceed with continuous stirring for an optimized duration, approximately 79 minutes.[10]

- **Quenching and Hydrolysis:** After the reaction time, the mixture is quenched by adding crushed ice. This step also facilitates the hydrolysis of the intermediate product to form dinitramidic acid.[\[10\]](#)
- **Neutralization:** The acidic solution is neutralized by bubbling ammonia gas through the mixture until the pH reaches a range of 7-11.[\[10\]](#) This step must be performed under cooling to manage the exothermic reaction.
- **Isolation and Purification:** The neutralized mixture is allowed to settle, and any solid by-products are removed by filtration. The filtrate containing ADN is then subjected to rectification, typically involving solvent extraction (e.g., with acetone) and subsequent crystallization to yield pure ADN.[\[10\]](#)[\[11\]](#)

Experimental Protocol: Synthesis via Guanylurea Dinitramide (GUDN)

This route offers an alternative pathway that can be amenable to scaling up and involves the formation of stable intermediates.[\[12\]](#)

Methodology:

- **Synthesis of GUDN:** Guanylurea dinitramide (GUDN) is synthesized first. This typically involves the nitration of an ammonium salt of sulphamic acid with concentrated $\text{HNO}_3/\text{H}_2\text{SO}_4$ at temperatures between $-20\text{ }^\circ\text{C}$ and $-50\text{ }^\circ\text{C}$, followed by treatment with an aqueous suspension of guanylurea sulfate.[\[12\]](#)
- **Conversion to Potassium Dinitramide (KDN):** The synthesized GUDN is then reacted with alcoholic potassium hydroxide (KOH) to form potassium dinitramide (KDN).[\[12\]](#)
- **Metathesis Reaction:** A salt metathesis reaction is performed by reacting KDN with ammonium sulfate in a suitable solvent like isopropanol.[\[1\]](#)[\[12\]](#)
- **Isolation of ADN:** In a typical procedure, 10g of GUDN and 7.84g of ammonium sulfate are dissolved in a mixture of water (e.g., 50 ml) and acetone (e.g., 100 ml) and stirred at room temperature for 60 minutes. The acetone is removed by distillation, and 2-propanol is added to the residue. The mixture is concentrated to dryness, and the residue is suspended in 2-

propanol. Undissolved particles (guanylurea sulfate) are removed by filtration. The resulting filtrate is concentrated to dryness to yield pure ADN.[13][14]

Experimental Protocol: Synthesis from Urea

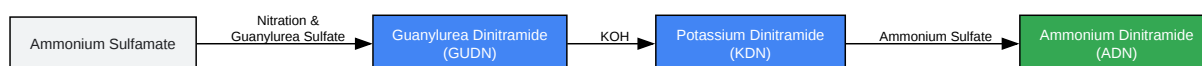
This patented method utilizes inexpensive and readily available urea as the starting material.
[15]

Methodology:

- Formation of Urea Nitrate: Urea is reacted with diluted nitric acid to form urea nitrate.[15]
- Formation of Nitrourea: The urea nitrate is then reacted with sulfuric acid to produce nitrourea.[15]
- Nitration of Nitrourea: Nitrourea is suspended in a solvent like acetonitrile and reacted with a nitrating agent, such as nitronium tetrafluoroborate or nitric anhydride, at a low temperature (e.g., -30 °C to -65 °C).[15]
- Ammonolysis: After stirring for 20 to 60 minutes, an excess of ammonia gas is introduced into the reaction mixture.[15]
- Purification and Isolation: The reaction mixture is concentrated under vacuum. Ethyl acetate is added, and any precipitate is filtered off. The filtrate is again concentrated under vacuum, and the addition of chloroform or dichloromethane induces the crystallization of ADN.[15]

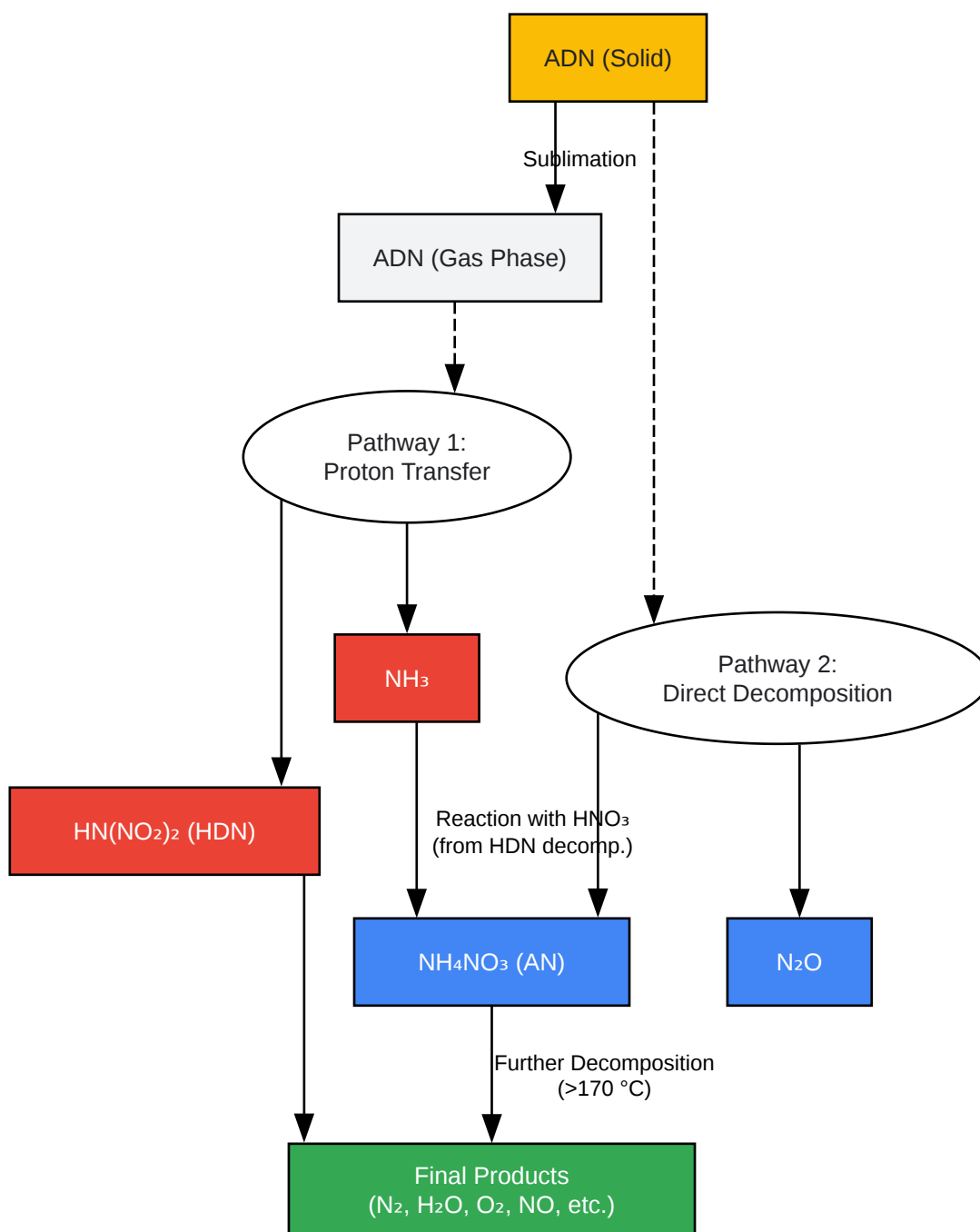
Synthesis and Decomposition Pathways (Visualized)

To better illustrate the relationships between reactants, intermediates, and products, the following diagrams are provided.



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Caption: Synthesis pathway of ADN via GUDN and KDN intermediates.



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Caption: Simplified thermal decomposition pathways of **Ammonium Dinitramide**.

Thermal Decomposition Mechanism

The thermal decomposition of ADN is a complex process that is crucial for its application as a propellant. The decomposition occurs in the range of 130-230 °C and is highly exothermic.[9]

The mechanism involves both condensed-phase and gas-phase reactions.

Initial Steps: A critical initial step is the sublimation of solid ADN into the gas phase.[16]

Following this, two primary competing pathways are proposed:

- **Proton Transfer (Gas-Phase):** Gas-phase ADN undergoes proton transfer to decompose into ammonia (NH_3) and dinitramidic acid ($\text{HN}(\text{NO}_2)_2$). [17][18] The highly unstable dinitramidic acid then rapidly decomposes into various gaseous products.
- **Direct Decomposition (Condensed-Phase):** In the condensed phase, ADN can decompose directly to form ammonium nitrate (AN) and nitrous oxide (N_2O). [9][17] This is a key reaction that contributes significantly to the initial energy release.

Intermediate and Final Products: The product gases identified by mass spectrometry include NH_3 , H_2O , NO , N_2O , NO_2 , HONO , and HNO_3 . [9] The formation of ammonium nitrate as an intermediate is a critical aspect of the decomposition. [9][17] AN itself is an oxidizer and undergoes further decomposition at higher temperatures (above 170°C), contributing to the overall energy release and gas generation. [18] The reaction is also known to be autocatalytic, meaning the gaseous products can accelerate the decomposition process. [9]

Conclusion and Future Outlook

Ammonium dinitramide stands as a testament to the ongoing search for higher-performing and more environmentally conscious energetic materials. Discovered in the USSR and independently in the US, its development has been driven by the need to move beyond traditional halogenated oxidizers. While challenges related to its hygroscopicity and sensitivity remain, ongoing research into co-crystallization, coating techniques, and optimized synthesis routes continues to improve its viability. [1] For researchers and professionals, ADN represents a fascinating case study in energetic materials, offering a unique combination of high performance and green credentials that will likely secure its role in the future of propulsion technology.

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- To cite this document: BenchChem. [Discovery and history of Ammonium dinitramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247721#discovery-and-history-of-ammonium-dinitramide]

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